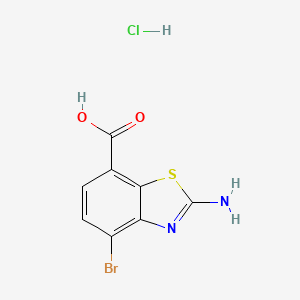

2-Amino-4-bromo-1,3-benzothiazole-7-carboxylic acid;hydrochloride

Description

Historical Context and Emergence in Heterocyclic Chemistry

The benzothiazole scaffold traces its origins to 1887, when A.W. Hofmann first synthesized 2-substituted benzothiazoles through cyclization reactions. Early applications focused on industrial uses, such as rubber vulcanization accelerators and textile dyes, but the mid-20th century witnessed a paradigm shift toward biomedical exploration. The discovery of benzothiazole derivatives in natural products—notably firefly luciferin—spurred interest in their bioactivity.

The introduction of halogen atoms, such as bromine, into the benzothiazole framework emerged as a strategy to enhance electronic properties and binding affinity. Bromination at the 4-position, as seen in 2-amino-4-bromo-1,3-benzothiazole-7-carboxylic acid hydrochloride, stabilizes the aromatic system through inductive effects while providing a site for further functionalization. The addition of a carboxylic acid group at the 7-position, as documented in synthesis protocols involving thiobenzanilides and oxidizing agents, further augments hydrogen-bonding potential and solubility. The hydrochloride salt form, confirmed via spectroscopic data, improves crystallinity and stability for experimental handling.

Rationale for Academic Interest in Benzothiazole Derivatives

Academic interest in this compound is driven by three interrelated factors:

Pharmacological Versatility : Benzothiazole derivatives exhibit broad bioactivity, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-amino group facilitates hydrogen bonding with biological targets, while the bromine atom enhances lipophilicity, promoting membrane permeability. For example, analogs such as 2-(4-aminophenyl)benzothiazole demonstrate potent antitumor activity by inhibiting topoisomerase II, a mechanism under investigation for the target compound.

Structural Modularity : The compound’s functional groups enable precise chemical modifications. The carboxylic acid at position 7 allows conjugation with amines or alcohols to form amides or esters, as seen in methyl 7-bromobenzo[d]thiazole-2-carboxylate. Similarly, the bromine atom permits cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl moieties.

Material Science Applications : Beyond pharmacology, benzothiazoles serve as ligands in catalytic systems and precursors for organic semiconductors. The electron-withdrawing thiazole ring and bromine substituent modulate electronic properties, making the compound a candidate for optoelectronic materials.

Scope and Objectives of Scholarly Inquiry

Current research on 2-amino-4-bromo-1,3-benzothiazole-7-carboxylic acid hydrochloride prioritizes three objectives:

Synthetic Optimization : Developing efficient routes to the compound remains critical. Traditional methods involve cyclization of 2-mercaptoaniline derivatives with aldehydes or acyl chlorides. Recent advances employ microwave-assisted synthesis or photocatalytic cyclization to reduce reaction times and improve yields. For instance, Bouchet et al. demonstrated riboflavin-mediated photocyclization of thiobenzanilides under oxidative conditions.

Structure-Activity Relationship (SAR) Studies : Researchers aim to correlate substituent effects with bioactivity. Preliminary data suggest that bromine at position 4 enhances antitumor potency compared to chloro or fluoro analogs, likely due to increased steric bulk and electronegativity. The carboxylic acid group’s role in chelating metal ions or binding enzyme active sites is also under scrutiny.

Application-Driven Modifications : The compound serves as a precursor for hybrid molecules. For example, coupling the carboxylic acid with aminopyridines yields dual-acting agents targeting kinase and protease enzymes. In materials science, its incorporation into metal-organic frameworks (MOFs) is being explored for gas storage applications.

Propriétés

IUPAC Name |

2-amino-4-bromo-1,3-benzothiazole-7-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2S.ClH/c9-4-2-1-3(7(12)13)6-5(4)11-8(10)14-6;/h1-2H,(H2,10,11)(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJACLYPOUQMRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(=O)O)SC(=N2)N)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and others.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition or modulation of the target’s function

Biochemical Pathways

Given the broad range of targets inhibited by benzothiazole derivatives, it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects such as inhibition of bacterial growth.

Activité Biologique

2-Amino-4-bromo-1,3-benzothiazole-7-carboxylic acid; hydrochloride (CAS Number: 2253640-26-3) is a compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a benzothiazole core, which is recognized for its diverse pharmacological properties. The presence of the amino group, bromo substituent, and carboxylic acid moiety contributes to its unique biological profile.

- Molecular Formula : C₇H₅BrN₂O₂S

- Molecular Weight : 249.09 g/mol

- Solubility : Enhanced solubility in water due to the hydrochloride form, facilitating its use in biological studies.

Biological Activity

Research indicates that benzothiazole derivatives, including 2-amino-4-bromo-1,3-benzothiazole-7-carboxylic acid; hydrochloride, exhibit a range of biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess significant antimicrobial activity. For instance, derivatives like 2-amino-5-bromo-3-fluorobenzoic acid have demonstrated effective antimicrobial properties against various pathogens.

Anticancer Activity

Research has highlighted the anticancer potential of benzothiazole derivatives. For example, structural analogs have been studied for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Enzyme Inhibition

Molecular docking studies suggest that 2-amino-4-bromo-1,3-benzothiazole-7-carboxylic acid; hydrochloride may interact with enzymes implicated in disease pathways. The binding affinity with these targets could lead to therapeutic applications in conditions such as cancer and infectious diseases .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various benzothiazole derivatives, revealing their biological activities:

- Anti-Tubercular Activity :

- Molecular Docking Studies :

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to 2-amino-4-bromo-1,3-benzothiazole-7-carboxylic acid; hydrochloride:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-5-bromo-3-fluorobenzoic acid | Similar benzene-thiazole structure with fluorine | Antimicrobial properties |

| 2-Amino-6-bromo-3-fluorobenzoic acid | Contains fluorine and bromine substitutions | Anticancer activity |

| 4-Amino-3-bromo-5-fluorobenzoic acid | Different positioning of amino and bromo groups | Potential enzyme inhibitors |

| 2-Amino-5-bromo-4-fluorobenzoic acid | Fluorine substitution at different positions | Antimicrobial properties |

Applications De Recherche Scientifique

Pharmaceutical Applications

- Intermediate in Synthesis: 2-Amino-4-bromo-1,3-benzothiazole-7-carboxylic acid;hydrochloride is used as an intermediate in the synthesis of various pharmaceutical agents due to its biological activity.

- Anticancer agents: Benzothiazole derivatives, including 2-Amino-4-bromo-1,3-benzothiazole-7-carboxylic acid;hydrochloride, are explored in the design of anticancer agents. These compounds can act as heat shock protein 90 (Hsp90) C-terminal domain (CTD) inhibitors .

- Anti-tubercular compounds: Benzothiazole derivatives have demonstrated anti-tubercular activity .

Research Applications

- Molecular Interaction Studies: This compound is utilized in studies focusing on its binding affinity with biological targets, such as enzymes and receptors. Molecular docking studies predict its interactions at the molecular level with proteins involved in disease pathways. These studies are crucial for understanding potential therapeutic effects and optimizing its structure for enhanced efficacy.

- Hsp90 CTD Inhibitors: Benzothiazoles can be modified to inhibit the Hsp90 C-terminal domain, which is a valuable approach for cancer therapies .

- Drug Design: It is used in ligand-based design methodologies and structure-based pharmacophore models to create new inhibitors .

Biological Activities of Benzothiazole Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-5-bromo-3-fluorobenzoic acid | Similar benzene-thiazole structure with fluorine substitution | Antimicrobial properties |

| 2-Amino-6-bromo-3-fluorobenzoic acid | Contains fluorine and bromine substitutions | Anticancer activity |

| 4-Amino-3-bromo-5-fluorobenzoic acid | Different positioning of amino and bromo groups | Potential enzyme inhibitors |

| 2-Amino-5-bromo-4-fluorobenzoic acid | Fluorine substitution at different positions | Antimicrobial properties |

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

| Compound Name | CAS Number | Substituents (Positions) | Hypothesized Properties |

|---|---|---|---|

| 2-Amino-4-bromo-1,3-benzothiazole-7-carboxylic acid;hydrochloride | - | 2-NH₂, 4-Br, 7-COOH | High polarity (due to -COOH), moderate lipophilicity (Br), enhanced solubility (HCl salt) |

| 1,3-Benzothiazole-7-carboxylic acid | 383131-45-1 | 7-COOH | Polar, acidic; potential for metal coordination or prodrug design |

| 6-Fluoro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine | 677304-83-5 | 2-NH₂, 4-CF₃, 6-F | High lipophilicity (CF₃, F); possible CNS activity due to fluorine |

| 2-Chloro-5-fluoro-1,3-benzothiazole | 2025183-16-6 | 2-Cl, 5-F | Electrophilic reactivity (Cl); metabolic stability (F) |

| 4-Bromo-7-fluoro-1,3-benzothiazol-2-amine | 135533-78-7 | 2-NH₂, 4-Br, 7-F | Moderate solubility (NH₂), halogen bonding potential (Br, F) |

Key Observations:

Substituent Effects on Solubility: The carboxylic acid group at position 7 in the target compound significantly increases hydrophilicity compared to fluoro or chloro substituents in analogs (e.g., 4-Bromo-7-fluoro-1,3-benzothiazol-2-amine) . Hydrochloride salt formation further improves aqueous solubility, a feature shared with compounds like 4-aminomethyl-7-methoxy-chromen-2-one hydrochloride ().

Halogen Influence :

- Bromine at position 4 may enhance electrophilic reactivity or serve as a handle for further functionalization, similar to 2-chloro-5-fluoro-1,3-benzothiazole .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-4-bromo-1,3-benzothiazole-7-carboxylic acid hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the benzothiazole core. Key steps include:

- Bromination : Introduce the bromo substituent at position 4 via electrophilic aromatic substitution using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) under controlled temperature (0–5°C) .

- Carboxylic Acid Formation : Oxidative cleavage or carboxylation at position 7 using potassium permanganate (KMnO₄) in acidic conditions .

- Hydrochloride Salt Formation : React the free base with HCl in ethanol, followed by recrystallization from a water-ethanol mixture to ensure purity .

- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol) or preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the compound’s structural integrity and purity be validated?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C4, carboxylic acid at C7). Aromatic protons in benzothiazole typically appear as doublets between δ 7.2–8.5 ppm .

- IR Spectroscopy : Look for characteristic peaks: N-H stretch (~3400 cm⁻¹), C=O (carboxylic acid, ~1700 cm⁻¹), and C-Br (600–700 cm⁻¹) .

- Elemental Analysis : Verify C, H, N, S, and Br content within ±0.3% of theoretical values .

- HPLC-PDA : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to confirm >98% purity .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent degradation. Avoid prolonged exposure to light .

- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., bacterial dihydrofolate reductase). Key parameters:

- Grid Box : Center on the active site (coordinates based on PDB: 1DHF).

- Scoring Function : Analyze binding energy (ΔG ≤ -7 kcal/mol suggests strong interaction) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .

Q. How to optimize synthetic yield while minimizing side reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) using a factorial design. For bromination:

- Optimal conditions: FeBr₃ (1.2 eq.), DCM solvent, 0°C, 4h → 85% yield .

- Quenching Intermediates : Add sodium thiosulfate to terminate bromination and prevent over-halogenation .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and halt at the carboxylic acid stage .

Q. What analytical techniques assess stability under physiological conditions?

- Methodological Answer :

- pH Stability Study : Incubate the compound in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via HPLC:

- Stability Criteria : >90% recovery at pH 7.4 .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td > 200°C suggests thermal stability) .

- Light Sensitivity : Expose to UV (254 nm) for 48h; <5% degradation indicates photostability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.